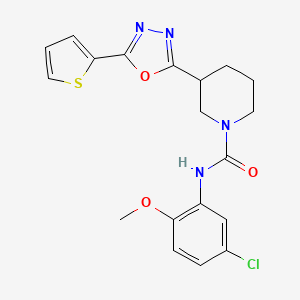

N-(5-chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

描述

属性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3S/c1-26-15-7-6-13(20)10-14(15)21-19(25)24-8-2-4-12(11-24)17-22-23-18(27-17)16-5-3-9-28-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFCHGNBKHJILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophenyl oxadiazole moiety and a chloro-methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 389.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034277-98-8 |

Antipsychotic Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antipsychotic activity by modulating neurotransmitter receptors. In a study evaluating various oxadiazole derivatives, certain compounds demonstrated high affinity for dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A) with minimal extrapyramidal side effects . Specifically, compounds similar to N-(5-chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine showed promising results in reducing hyperactivity in animal models without severe side effects.

Anticancer Activity

The oxadiazole moiety is known for its anticancer properties. Compounds containing this structure have been shown to inhibit various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. For instance, derivatives with similar structures exhibited IC50 values in the micromolar range against multiple cancer types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has shown that oxadiazole derivatives can exhibit activity against both bacterial and fungal strains. A study highlighted the effectiveness of certain oxadiazole compounds against Mycobacterium tuberculosis, indicating the potential for developing new treatments for resistant strains .

The biological activity of N-(5-chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine is believed to involve:

- Receptor Binding : High affinity for dopamine D2 and serotonin receptors suggests modulation of neurotransmitter systems.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leading to cell death.

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Antipsychotic Evaluation : A series of compounds were synthesized and tested for their binding affinities to D2 and 5-HT receptors. Compound 22 showed significant binding with a Ki value of 14.8 nM for D2 receptors, indicating strong antipsychotic potential .

- Anticancer Studies : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 92.4 µM against various cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .

科学研究应用

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, studies have shown that introducing oxadiazole into various molecular frameworks enhances their antiproliferative activity against several cancer cell lines:

- Cell Line Testing : Compounds similar to N-(5-chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide have been tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. Results showed significant cytotoxicity with certain derivatives achieving IC₅₀ values as low as 0.19 µM against MCF-7 cells .

Antimicrobial Activity

The presence of nitrogen heterocycles like oxadiazole has been linked to antimicrobial activity. Compounds containing such structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the piperidine ring.

- Introduction of the thiophene moiety.

- Synthesis of the oxadiazole group through cyclization reactions.

Modifications to the structure can enhance biological activity or alter pharmacokinetic properties, making this area a focus for ongoing research.

Case Study on Antitumor Activity

A study highlighted the synthesis of novel oxadiazole derivatives that were evaluated for antitumor activity against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic rings exhibited enhanced anticancer properties .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial potential of oxadiazole derivatives, revealing that certain modifications led to improved efficacy against resistant bacterial strains. This suggests a promising avenue for developing new antibiotics based on the oxadiazole scaffold .

相似化合物的比较

Pyrazole-Based Analogue ()

The compound 5-(5-chlorothiophen-2-yl)-N′-[(E)-(2-methoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide shares the 5-chlorothiophen-2-yl and 2-methoxyphenyl motifs with the target molecule. However, it features a pyrazole-carbohydrazide core instead of a piperidine-oxadiazole scaffold.

- The carbohydrazide group may increase hydrogen-bonding capacity but reduce metabolic stability compared to oxadiazole .

Triazole-Thiophene Derivative ()

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (CAS: 362505-85-9) incorporates a triazole-thiophene hybrid structure.

- Key Differences: The triazole ring offers distinct electronic properties, possibly enhancing π-π stacking interactions.

Nitro-Substituted Oxadiazole ()

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (CAS: 887875-39-0) shares the oxadiazole-thiophene framework but introduces a nitro group on the thiophene ring.

- Key Differences :

Data Table: Structural and Hypothesized Properties

Research Findings and Implications

- Oxadiazole vs. Pyrazole/Triazole : Oxadiazole-containing compounds (target and ) exhibit superior metabolic stability compared to pyrazole/triazole analogues, making them favorable for oral bioavailability .

- Substituent Effects : The chloro-methoxyphenyl group in the target compound balances lipophilicity and polarity, whereas nitro groups () may introduce undesired toxicity .

- Molecular Weight : Lower MW compounds (e.g., target) are more likely to comply with Lipinski’s rule of five, suggesting better drug-likeness .

常见问题

Basic: What are the typical synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

The synthesis involves multi-step reactions:

- Cyclization : Formation of the 1,3,4-oxadiazole ring using reagents like phosphorus oxychloride (POCl₃) under reflux conditions in solvents such as DMF or ethanol .

- Coupling Reactions : Attachment of the thiophen-2-yl group to the oxadiazole ring via nucleophilic substitution or metal-catalyzed cross-coupling .

- Piperidine Functionalization : Introducing the carboxamide group at the piperidine nitrogen using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₈ClN₄O₃S) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Temperature Control : Reflux at 90–110°C for oxadiazole formation minimizes side products .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .

- Workup Strategies : pH-controlled precipitation (pH 8–9) for intermediate isolation . Validate with TLC or in-line HPLC monitoring .

Basic: What potential biological targets are associated with this compound’s structural features?

- The 1,3,4-oxadiazole moiety is linked to kinase inhibition (e.g., EGFR or Aurora kinases) .

- The thiophene group enhances π-π stacking with hydrophobic enzyme pockets, common in anticancer or antimicrobial targets .

- The piperidine-carboxamide backbone may interact with G-protein-coupled receptors (GPCRs) or ion channels .

Advanced: How to design assays to evaluate this compound’s mechanism of action?

- In Vitro Enzymatic Assays : Use purified kinases (e.g., EGFR) with ATP-competitive fluorescence polarization assays to measure IC₅₀ values .

- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (0.1–100 µM) .

- Structural Analogs : Compare activity with derivatives lacking the thiophene or oxadiazole groups to identify pharmacophores .

Advanced: How to resolve contradictions in reported synthetic yields or biological data?

- Variable Reaction Conditions : Replicate protocols with strict control of solvent purity, anhydrous conditions, and inert atmospheres .

- Data Validation : Cross-check biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

- Batch Analysis : Compare NMR/MS spectra of batches to rule out polymorphic or stereochemical inconsistencies .

Advanced: What strategies ensure compound stability during long-term storage?

- Solubility Considerations : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the carboxamide group .

- Light Sensitivity : Use amber vials to protect the thiophene and oxadiazole moieties from UV degradation .

- Purity Monitoring : Reanalyze purity via HPLC every 6 months; repurify if degradation exceeds 5% .

Advanced: How to investigate the compound’s metabolic stability in preclinical models?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Metabolite ID : Use high-resolution MS to identify oxidation (e.g., sulfoxide formation on thiophene) or demethylation of the methoxyphenyl group .

Advanced: What computational methods support mechanistic studies of its reactivity?

- DFT Calculations : Model oxadiazole ring formation energetics to identify rate-limiting steps .

- Docking Studies : Predict binding poses with target proteins (e.g., EGFR) using AutoDock Vina .

- MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl) or oxadiazoles (e.g., 1,2,4-triazole) .

- Functional Group Variations : Replace the 5-chloro-2-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups .

- Pharmacokinetic Profiling : Measure logP, plasma protein binding, and CYP450 inhibition to optimize drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。